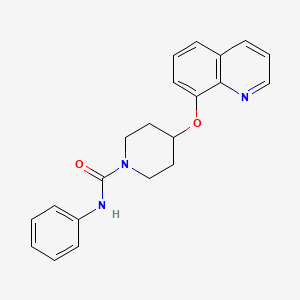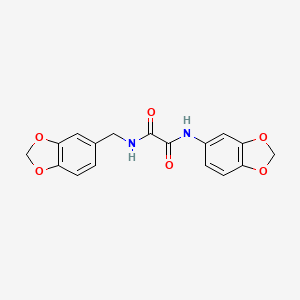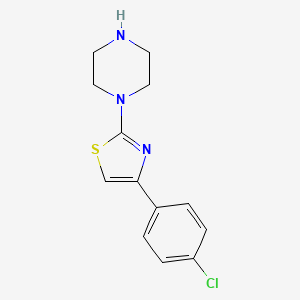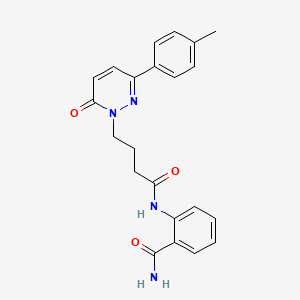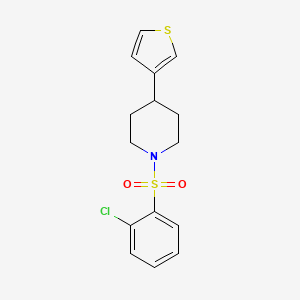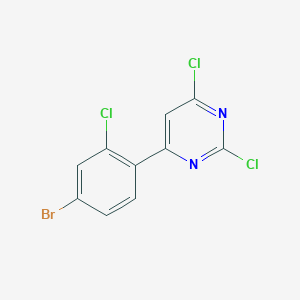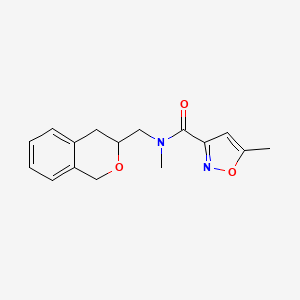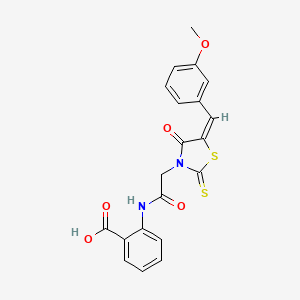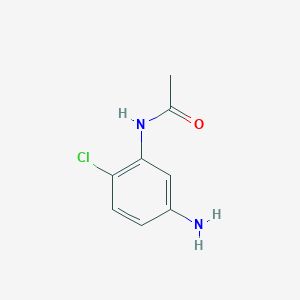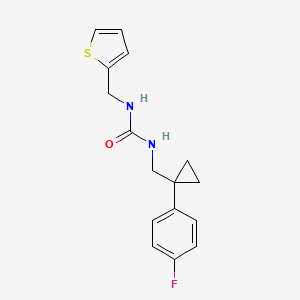
6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is a type of coumarin derivative. Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Various methods, techniques, and reaction conditions have been developed for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .Molecular Structure Analysis
The molecular formula of “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is C16H11BrO3 . The InChI code is 1S/C16H11BrO3/c1-9-13-8-11 (17)4-7-14 (13)20-16 (19)15 (9)10-2-5-12 (18)6-3-10/h2-8,18H,1H3 . The Canonical SMILES is CC1=C (C (=O)OC2=C1C=C (C=C2)Br)C3=CC=C (C=C3)O .Chemical Reactions Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . An efficient method was reported by Awasthi et al. for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .Physical And Chemical Properties Analysis
The molecular weight of “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is 331.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 329.98916 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 20 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
This compound could potentially be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of special interest as they can serve as potential imaging agents for various biological applications .
Antiproliferative Activity
6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one might have antiproliferative activity. In a study, a series of novel 2,6-diphenyl substituted imidazo [4,5-b]pyridines was designed and synthesized using optimized Suzuki cross coupling to evaluate their biological activity in vitro . The p-hydroxy substituted derivatives displayed strong activity against most of the tested cell lines .
Antiviral Activity
Although the majority of tested compounds did not show antiviral activity, the potential of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one in this field could be further explored .
Synthesis of Imidazo[4,5-b]pyridines
This compound could potentially be used in the synthesis of imidazo[4,5-b]pyridines . These nitrogen-containing heterocycles are indispensable building blocks when designing novel biologically active molecules for medicinal and pharmaceutical purposes .
Antioxidant Activity
Coumarin analogues, including 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one, have shown promising ABTS •+ scavenging activity, indicating potential antioxidant properties .
Lipid Peroxidation Inhibition
Some derivatives of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one exhibited significant lipid peroxidation inhibition , suggesting potential applications in the prevention of diseases related to oxidative stress.
Direcciones Futuras
The future directions of research on “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” and other coumarin derivatives are likely to focus on further exploring their biological properties and developing new synthesis methods. Given their wide range of biological activities, coumarin derivatives have significant potential for the development of new drugs .
Propiedades
IUPAC Name |
6-bromo-3-(4-hydroxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHGZVYXGKVJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

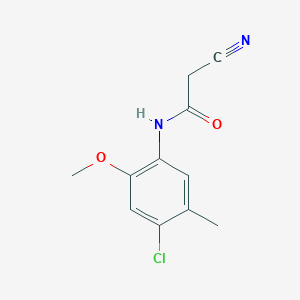
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

